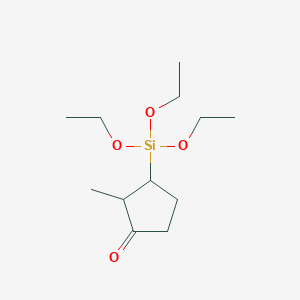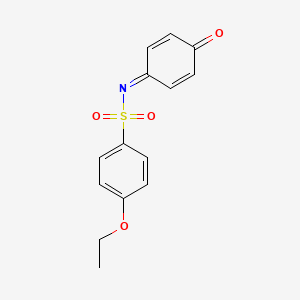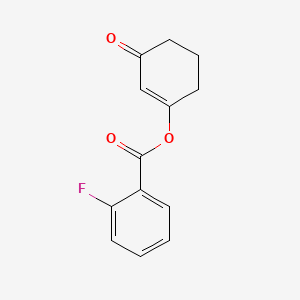
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one is an organosilicon compound that features a cyclopentanone ring substituted with a methyl group and a triethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one typically involves the reaction of 2-methylcyclopentanone with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as boron trifluoride etherate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The triethoxysilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its organosilicon properties.
作用机制
The mechanism by which 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in materials science for creating cross-linked polymer networks.
相似化合物的比较
Similar Compounds
2-Methyl-2-cyclopenten-1-one: This compound is similar in structure but lacks the triethoxysilyl group.
1,3-Cyclopentanedione, 2-methyl-: Another similar compound that features a cyclopentanone ring with a methyl group but lacks the triethoxysilyl group.
Uniqueness
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one is unique due to the presence of the triethoxysilyl group, which imparts distinct properties such as enhanced reactivity and the ability to form siloxane bonds. This makes it particularly valuable in applications requiring robust and durable materials.
属性
CAS 编号 |
150502-29-7 |
|---|---|
分子式 |
C12H24O4Si |
分子量 |
260.40 g/mol |
IUPAC 名称 |
2-methyl-3-triethoxysilylcyclopentan-1-one |
InChI |
InChI=1S/C12H24O4Si/c1-5-14-17(15-6-2,16-7-3)12-9-8-11(13)10(12)4/h10,12H,5-9H2,1-4H3 |
InChI 键 |
NVPBFTQAIXJMAO-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C1CCC(=O)C1C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)




![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)

![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
